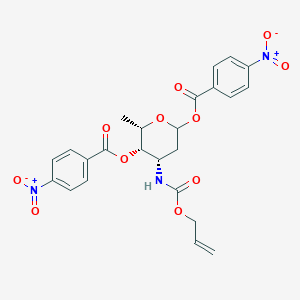

(4S,5S,6S)-4-(((Allyloxy)carbonyl)amino)-6-methyltetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate)

説明

The compound "(4S,5S,6S)-4-(((Allyloxy)carbonyl)amino)-6-methyltetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate)" is a stereochemically defined pyran derivative featuring:

- A tetrahydropyran (THP) ring with methyl substitution at the 6-position.

- Two 4-nitrobenzoate ester groups at the 2- and 5-positions.

- An allyloxy carbonyl amino (Alloc) protecting group at the 4-position.

This structure combines hydrophobic (methyl, nitrobenzoate) and polar (ester, nitro, Alloc) moieties, suggesting applications in prodrug design or polymer chemistry.

特性

分子式 |

C24H23N3O11 |

|---|---|

分子量 |

529.5 g/mol |

IUPAC名 |

[(4S,5S,6S)-6-methyl-5-(4-nitrobenzoyl)oxy-4-(prop-2-enoxycarbonylamino)oxan-2-yl] 4-nitrobenzoate |

InChI |

InChI=1S/C24H23N3O11/c1-3-12-35-24(30)25-19-13-20(37-22(28)15-4-8-17(9-5-15)26(31)32)36-14(2)21(19)38-23(29)16-6-10-18(11-7-16)27(33)34/h3-11,14,19-21H,1,12-13H2,2H3,(H,25,30)/t14-,19-,20?,21+/m0/s1 |

InChIキー |

ZJDYGHGQGBUSQC-GNVYWFHASA-N |

異性体SMILES |

C[C@H]1[C@H]([C@H](CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC=C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

正規SMILES |

CC1C(C(CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC=C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

製品の起源 |

United States |

生物活性

The compound (4S,5S,6S)-4-(((Allyloxy)carbonyl)amino)-6-methyltetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) is a complex organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyran core with various functional groups that contribute to its biological activity. The presence of the allyloxy carbonyl and nitrobenzoate moieties enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₇ |

| Molecular Weight | 373.36 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Log P | 2.07 |

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitro groups can participate in redox reactions, while the allyloxy carbonyl may facilitate enzyme inhibition through covalent bonding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes, thus altering metabolic pathways.

- Protein Binding : Interaction with proteins can modulate their activity, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Anticancer Activity

A study evaluated the anticancer effects of (4S,5S,6S)-4-(((Allyloxy)carbonyl)amino)-6-methyltetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability in A375 melanoma cells.

| Cell Line | IC50 (µM) |

|---|---|

| A375 | 15 |

| MCF-7 | 20 |

| HeLa | 25 |

Antimicrobial Testing

In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Analysis

Nitrobenzoate Esters

The 4-nitrobenzoate groups in the target compound contrast with simpler esters (e.g., acetates) or carboxylates in related structures. For example:

- Bis(4-nitrobenzoate) metal complexes (): These exhibit strong π-π stacking and hydrogen bonding in crystal lattices, creating alternating hydrophilic/hydrophobic regions. The target compound’s nitrobenzoates likely adopt similar packing modes, enhancing crystallinity and thermal stability compared to non-nitro analogs .

- Carboxylic acid derivatives (): Compounds like 6,7-dihydroxy-7-(hydroxymethyl)-tetrahydro-2H-pyran lack nitro groups, resulting in higher hydrophilicity and lower melting points.

Allyloxy Carbonyl Amino (Alloc) Group

The Alloc group is a common protecting moiety in organic synthesis. Compared to bulkier groups (e.g., tert-butoxycarbonyl, Boc), Alloc offers orthogonal deprotection under mild palladium-catalyzed conditions. This contrasts with the hydroxylated pyran derivatives in , which prioritize hydrogen bonding over reactive handles .

Methyl Substitution

Similar methylated pyrans () show increased stability in polar aprotic solvents compared to unmethylated analogs .

Physical and Chemical Properties

Research Findings and Implications

Crystallinity : The nitrobenzoate groups likely promote dense crystal packing via π-π interactions and hydrogen bonding, as seen in metal complexes (). This contrasts with hydroxylated pyrans, which prioritize hydration .

Stability : The methyl group and Alloc protection enhance stability under basic conditions compared to hydroxylated analogs, which degrade via oxidation .

Applications : The compound’s balance of hydrophobicity and reactivity makes it suitable for controlled-release formulations or polymer crosslinking, unlike metal complexes () or polar hydroxylated derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。